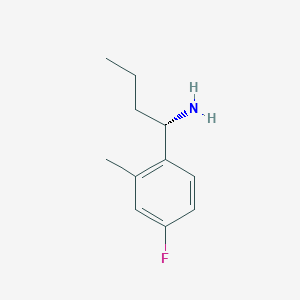
(S)-1-(4-Fluoro-2-methylphenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-1-(4-Fluoro-2-methylphenyl)butan-1-amine is a useful research compound. Its molecular formula is C11H16FN and its molecular weight is 181.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-1-(4-Fluoro-2-methylphenyl)butan-1-amine is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula : C12H18FNO
Molecular Weight : 211.28 g/mol
IUPAC Name : this compound
Canonical SMILES : CCC(CN)C1=C(C=C(C=C1)F)C
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound may exhibit the following mechanisms:
- Signal Transduction Modulation : It can influence signaling pathways that regulate cellular functions, potentially affecting growth and proliferation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Biological Activity Overview
Research indicates that this compound has potential applications in several therapeutic areas:
1. Cancer Treatment
Studies have explored the use of this compound as a potential treatment for various cancers, including:
- Acute Myelogenous Leukemia (AML)
- Chronic Myelogenous Leukemia (CML)
- Melanoma
The compound has been shown to inhibit pathways critical for cancer cell survival and proliferation, making it a candidate for further development in oncology .
2. Neurological Applications
There is ongoing research into the effects of this compound on neurological disorders. Its interaction with dopamine receptors suggests potential applications in treating conditions such as Parkinson's disease or schizophrenia, where dopamine dysregulation is a key factor .
Case Study 1: Inhibition of Cancer Cell Growth
A study evaluated the effect of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 5 to 20 µM, demonstrating its potential as an anti-cancer agent. The mechanism was linked to apoptosis induction via mitochondrial pathways .
Case Study 2: Neuroprotective Effects
In another investigation, the compound was tested for neuroprotective effects against oxidative stress in neuronal cells. Results showed that at low concentrations, it reduced reactive oxygen species (ROS) levels and improved cell viability, suggesting its potential role in neuroprotection .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Therapeutic Use |
|---|---|---|---|
| 4-Fluorophenylbutanamine | Structure | Moderate anti-cancer activity | Oncology |
| 2-Methylamino-butanamide | Structure | Neuroactive properties | Neurology |
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
(1S)-1-(4-fluoro-2-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h5-7,11H,3-4,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
JILDGZYFNLNWNB-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=C(C=C1)F)C)N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)F)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















